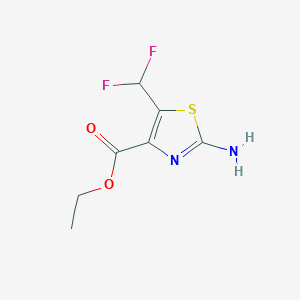
Ethyl 2-amino-5-(difluoromethyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-(difluoromethyl)thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds
Preparation Methods
The synthesis of ethyl 2-amino-5-(difluoromethyl)thiazole-4-carboxylate typically involves the reaction of 2-amino-5-bromothiazole with ethyl difluoroacetate under specific conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using standard techniques like recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-amino-5-(difluoromethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-amino-5-(difluoromethyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-(difluoromethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to various biological effects such as cell cycle arrest or apoptosis .
Comparison with Similar Compounds
Ethyl 2-amino-5-(difluoromethyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
2-Amino-4-methylthiazole-5-carboxylate: Used as a synthetic intermediate in pharmaceutical synthesis.
2-Amino-5-bromothiazole: A precursor in the synthesis of various thiazole-based compounds. The uniqueness of this compound lies in its difluoromethyl group, which can enhance its biological activity and stability.
Properties
Molecular Formula |
C7H8F2N2O2S |
|---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
ethyl 2-amino-5-(difluoromethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H8F2N2O2S/c1-2-13-6(12)3-4(5(8)9)14-7(10)11-3/h5H,2H2,1H3,(H2,10,11) |
InChI Key |
XRSRBTOOXNACIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















